REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[N:6][C:5]=1[NH:11]C(=O)C(C)(C)C)[CH3:3].Cl>>[NH2:11][C:5]1[N:6]=[N:7][C:8]([CH3:10])=[CH:9][C:4]=1[CH:2]([CH3:1])[CH3:3]
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Name
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N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
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Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(N=NC(=C1)C)NC(C(C)(C)C)=O
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
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ice H2O
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Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
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3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×30 mL)
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Type
|
ADDITION
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Details
|
The aqueous layer is treated with 5 M NaOH
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Type
|
EXTRACTION
|
Details
|
It is then extracted with EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=CC1C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.91 mmol | |
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |